molecular formula C14H17N3O3S B2651934 N-(2-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide CAS No. 442564-70-7

N-(2-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B2651934
CAS No.: 442564-70-7
M. Wt: 307.37
InChI Key: BQLMIXRGGPNMEV-CCEZHUSRSA-N
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Description

N-(2-Methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone-based compound characterized by a methoxyphenyl acetamide moiety and a methylimino-substituted thiazolidinone ring. Its structural uniqueness lies in the (2Z)-configuration of the thiazolidinone core, which influences its electronic and steric properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-15-14-17(2)13(19)11(21-14)8-12(18)16-9-6-4-5-7-10(9)20-3/h4-7,11H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLMIXRGGPNMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a synthetic organic compound that belongs to the thiazolidinone class of compounds. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer research. The thiazolidinone moiety is known for its diverse biological effects, making this compound a significant subject of study.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 250.32 g/mol

Structural Features

  • Thiazolidinone Ring : The presence of the thiazolidinone ring contributes significantly to the biological activity of the compound.
  • Methoxyphenyl Group : The methoxy substitution on the phenyl ring enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone structures exhibit notable antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1830
Pseudomonas aeruginosa1270

Anticancer Activity

Thiazolidinones have been extensively studied for their anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines.

Case Study: MTT Assay Results

An MTT assay was performed to evaluate the cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)20

The results indicate that the compound exhibits significant cytotoxic effects, with lower IC50 values suggesting higher potency against lung and cervical cancer cell lines.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar thiazolidinones have been shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity/Properties Reference
N-(2-Methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide - 2-Methoxyphenyl acetamide
- 3-Methyl-2-(methylimino)-4-oxo-thiazolidin-5-yl (Z)
Not explicitly provided N/A (structural focus) N/A
N-[4-(Difluoromethoxy)phenyl]-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide - Difluoromethoxy substituent
- Same thiazolidinone core
343.35 Not reported, but similar scaffold
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide - Benzylidene group at C5
- Thioxo (S) instead of methylimino (N–CH3)
~352.44 (calculated) Antimicrobial activity (implied by synthesis)
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]...} - Chlorophenyl acetamide
- Thioxo and indole-linked thiazolidinone
~529.06 (calculated) Not reported, but lipophilicity enhanced
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives - Dioxothiazolidin-ylidene group
- Methoxyphenoxy substituent
Variable (~400–450) Hypoglycemic activity (α-glucosidase inhibition)

Structural and Functional Analysis

Thiazolidinone Core Modifications Methylimino vs.

Acetamide Substituents Methoxyphenyl vs. Halogenated Phenyl: The methoxy group (-OCH3) in the target compound provides moderate electron-donating effects, while halogenated analogs (e.g., chloro in , difluoromethoxy in ) enhance lipophilicity and metabolic stability . Aromatic vs.

Biological Activity Trends Antimicrobial Potential: Thioxo-containing analogs () are frequently associated with antimicrobial activity due to sulfur’s role in disrupting bacterial membranes . Metabolic Activity: Dioxothiazolidinone derivatives () show hypoglycemic effects via α-glucosidase inhibition, suggesting that the target compound’s methylimino group could be optimized for similar applications .

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